molecular formula C10H9ClN2O B11891587 2-Chloro-5-methoxy-3-methylquinoxaline

2-Chloro-5-methoxy-3-methylquinoxaline

Cat. No.: B11891587
M. Wt: 208.64 g/mol
InChI Key: ZBKVHXYHLSSFDG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a quinoxaline core with a chlorine atom at the second position, a methoxy group at the fifth position, and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylquinoxaline with methoxy-substituted reagents. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired substitution at the fifth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-methylquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-5-methoxy-3-methylquinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-methylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylquinoxaline
  • 2-Chloro-6-methoxyquinoline
  • 2-Chloroquinoxaline

Uniqueness

2-Chloro-5-methoxy-3-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-5-methoxy-3-methylquinoxaline

InChI

InChI=1S/C10H9ClN2O/c1-6-10(11)13-7-4-3-5-8(14-2)9(7)12-6/h3-5H,1-2H3

InChI Key

ZBKVHXYHLSSFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC=C(C2=N1)OC)Cl

Origin of Product

United States

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